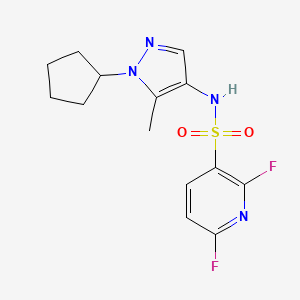![molecular formula C14H16N2O2 B2848787 2-Phenyl-2,8-diazaspiro[4.5]decane-1,3-dione CAS No. 64097-70-7](/img/structure/B2848787.png)
2-Phenyl-2,8-diazaspiro[4.5]decane-1,3-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Phenyl-2,8-diazaspiro[45]decane-1,3-dione is a heterocyclic compound that belongs to the class of spiro compounds These compounds are characterized by a unique structure where two rings are connected through a single atom
Mechanism of Action
Target of Action
The primary target of 2,8-Diazaspiro[4.5]decane-1,3-dione,2-phenyl- is the Receptor Interacting Protein Kinase 1 (RIPK1) . RIPK1 plays a crucial role in the regulation of cell death and inflammation .
Mode of Action
2,8-Diazaspiro[4.5]decane-1,3-dione,2-phenyl- interacts with RIPK1, inhibiting its kinase activity . This inhibition blocks the activation of the necroptosis pathway, a form of programmed cell death .
Biochemical Pathways
By inhibiting RIPK1, 2,8-Diazaspiro[4.5]decane-1,3-dione,2-phenyl- affects the necroptosis pathway . Necroptosis is a form of regulated cell death that plays a role in various inflammatory diseases . The inhibition of this pathway can have therapeutic potential in many human diseases .
Result of Action
The inhibition of RIPK1 by 2,8-Diazaspiro[4.5]decane-1,3-dione,2-phenyl- leads to a significant anti-necroptotic effect in a necroptosis model in U937 cells . This suggests that the compound could potentially be used in the treatment of diseases where necroptosis plays a significant role .
Preparation Methods
The synthesis of 2-Phenyl-2,8-diazaspiro[4.5]decane-1,3-dione can be achieved through a multi-step process. One common method involves the reaction of a suitable hydantoin derivative with a phenyl-substituted amine under controlled conditions. The reaction typically proceeds through the formation of an intermediate, which then undergoes cyclization to form the spiro compound. The overall yield of this synthesis can be optimized by adjusting the reaction conditions, such as temperature, solvent, and reaction time .
Chemical Reactions Analysis
2-Phenyl-2,8-diazaspiro[4.5]decane-1,3-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced products.
Substitution: The compound can undergo substitution reactions, where one of the hydrogen atoms is replaced by another functional group.
Scientific Research Applications
2-Phenyl-2,8-diazaspiro[4
Chemistry: The compound serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: It has shown potential as an inhibitor of certain enzymes and proteins, making it a candidate for drug development.
Medicine: The compound’s unique structure allows it to interact with biological targets, potentially leading to the development of new therapeutic agents.
Comparison with Similar Compounds
2-Phenyl-2,8-diazaspiro[4.5]decane-1,3-dione can be compared with other spiro compounds, such as:
1-Methyl-8-phenyl-1,3-diazaspiro[4.5]decane-2,4-dione: This compound has a similar spiro structure but with different substituents, leading to variations in its chemical and biological properties.
2,8-Diazaspiro[4.5]decan-1-one derivatives: These compounds share the spiro framework but differ in their functional groups, resulting in distinct reactivity and applications.
The uniqueness of this compound lies in its specific substitution pattern, which imparts unique chemical and biological properties, making it a valuable compound for research and development.
Properties
IUPAC Name |
2-phenyl-2,8-diazaspiro[4.5]decane-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O2/c17-12-10-14(6-8-15-9-7-14)13(18)16(12)11-4-2-1-3-5-11/h1-5,15H,6-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LTOKLZWIUKWKGP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC12CC(=O)N(C2=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-[5-(1-benzofuran-2-yl)-1,3,4-oxadiazol-2-yl]quinoxaline-2-carboxamide](/img/structure/B2848711.png)
![(3,6-Dichloropyridin-2-yl)-[3-(2-methoxyethoxymethyl)pyrrolidin-1-yl]methanone](/img/structure/B2848712.png)
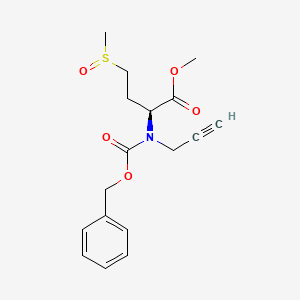
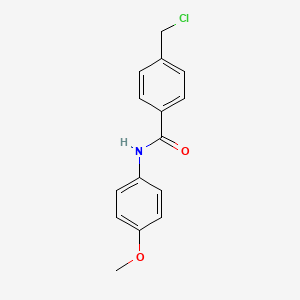
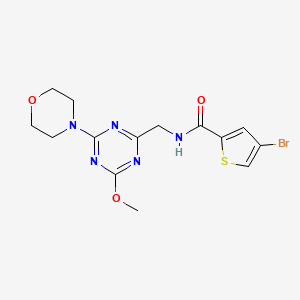
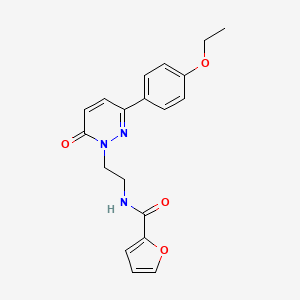
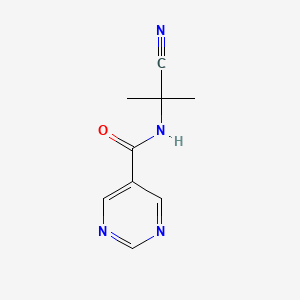
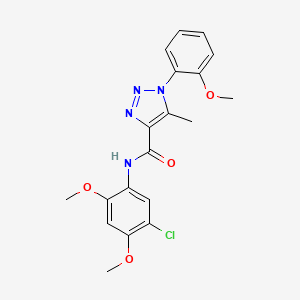
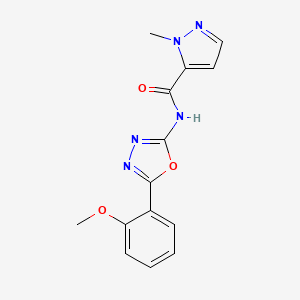

![2-(4-fluorophenoxy)-1-((1R,5S)-3-methylene-8-azabicyclo[3.2.1]octan-8-yl)ethan-1-one](/img/structure/B2848724.png)
![1-(2-Chlorophenyl)-3-{[4-(thiomorpholin-4-yl)oxan-4-yl]methyl}urea](/img/structure/B2848725.png)
![Tert-butyl 3-{[(1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)methyl]amino}pyrrolidine-1-carboxylate](/img/structure/B2848726.png)
